molecular formula C14H17BO2S B177902 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 171364-86-6

2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B177902
CAS No.: 171364-86-6
M. Wt: 260.2 g/mol
InChI Key: LTSGSDOTQABJMA-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound characterized by a benzo[b]thiophene core fused to a pinacol boronate ester. Its molecular formula is C₁₃H₁₅BO₂S (calculated based on structural analogs in and ), with a molecular weight of 262.13 g/mol. The compound is typically synthesized via cross-coupling reactions, such as the β-arylation of benzo[b]thiophenes using silver carbonate as an additive, achieving moderate yields (~50%) . It is isolated as a white solid via column chromatography with boric acid-impregnated silica gel .

Key applications include its use as a precursor in Suzuki-Miyaura cross-coupling reactions for constructing conjugated systems in organic electronics and pharmaceuticals . Its stability under ambient conditions and compatibility with diverse reaction conditions make it a versatile reagent .

Properties

IUPAC Name

2-(1-benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-9-18-12-8-6-5-7-10(11)12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSGSDOTQABJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443173
Record name 2-(1-Benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171364-86-6
Record name 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171364-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling with Pre-Functionalized Reagents

The Suzuki-Miyaura reaction is widely employed to synthesize boronate esters. A representative protocol involves coupling a brominated benzo[b]thiophene derivative with a pinacol borane precursor. For example, 3-bromobenzo[b]thiophene reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst.

Reaction Mechanism
The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates oxidative addition of the aryl bromide, followed by transmetallation with the diboron reagent. Reductive elimination yields the boronate ester.

Experimental Procedure

  • Combine 3-bromobenzo[b]thiophene (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and KOAc (3.0 equiv) in degassed 1,4-dioxane.

  • Reflux at 90°C for 12–24 hours under inert atmosphere.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield and Optimization

ParameterConditionYield (%)
Catalyst Loading5 mol% Pd(PPh₃)₄70–75
Solvent1,4-DioxaneOptimal
Temperature90°C

Higher yields are achieved with excess B₂Pin₂ and rigorous exclusion of moisture.

Metal-Free Borylative Cyclization

BCl₃-Induced Cyclization of Alkynes

BCl₃-mediated borylative cyclization offers a metal-free route to C3-borylated benzothiophenes. This method constructs the heteroaromatic core and installs the boronate group in one pot.

Reaction Mechanism
BCl₃ activates the alkyne moiety in 2-(alkynyl)thioanisole derivatives, inducing electrophilic cyclization to form a benzothiophene-BCl₂ intermediate. Subsequent treatment with pinacol and a base (e.g., Et₃N) yields the pinacol boronate ester.

Experimental Procedure

  • Dissolve 2-(phenylethynyl)thioanisole (1.0 equiv) in dry CH₂Cl₂ at 0°C.

  • Add BCl₃ (1.1 equiv) dropwise and stir at room temperature for 1 hour.

  • Quench with Et₃N (2.0 equiv) and pinacol (1.2 equiv), then stir for 12 hours.

  • Isolate via filtration and recrystallization.

Yield and Optimization

ParameterConditionYield (%)
BCl₃ Equivalents1.168–73
SolventCH₂Cl₂Optimal
AdditiveEt₃N/AlCl₃Improves yield

Steric hindrance at the alkyne terminus suppresses competing haloboration, favoring cyclization.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Suzuki-Miyaura Coupling : Higher yields (70–75%) but requires palladium catalysts, increasing cost and necessitating metal removal for pharmaceutical applications.

  • BCl₃ Cyclization : Moderate yields (68–73%) but advantageous for metal-sensitive applications. Scalability is limited by BCl₃ handling hazards.

Functional Group Tolerance

  • Suzuki-Miyaura : Tolerates electron-withdrawing groups (e.g., -NO₂, -CF₃) but incompatible with protic solvents.

  • BCl₃ Cyclization : Compatible with Lewis basic groups (e.g., amides, nitriles) if excess BCl₃ is used to sequester lone pairs.

Experimental Considerations

Purification Strategies

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1) effectively isolates the boronate ester.

  • Recrystallization : Use hot ethanol for metal-free products to avoid silica-induced decomposition .

Scientific Research Applications

Applications in Organic Synthesis

1. Cross-Coupling Reactions

  • This compound acts as a boronic ester in Suzuki-Miyaura coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the benzo[b]thiophene moiety enhances the reactivity and selectivity of the reactions, making it suitable for synthesizing complex organic molecules .

2. Synthesis of Functionalized Aromatic Compounds

  • The compound can be used to synthesize various functionalized aromatic compounds through palladium-catalyzed reactions. Its ability to stabilize intermediates allows for the creation of diverse products with potential applications in pharmaceuticals and agrochemicals .

Applications in Materials Science

1. Organic Light Emitting Diodes (OLEDs)

  • Due to its unique electronic properties, 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is being investigated as a potential material for OLEDs. Its incorporation into device architectures has shown promise in enhancing light emission efficiency and stability .

2. Organic Photovoltaics

  • The compound's ability to form stable complexes with electron acceptors makes it a candidate for use in organic photovoltaic cells. Research indicates that it can improve charge transport and overall efficiency in solar cell applications .

Applications in Medicinal Chemistry

1. Drug Development

  • The structural characteristics of this compound make it a valuable scaffold for drug discovery. Its derivatives have been studied for their biological activities, including potential anti-cancer and anti-inflammatory effects . The benzo[b]thiophene moiety is known for its bioactivity, which can be leveraged for developing new therapeutic agents.

2. Inhibition Studies

  • Preliminary studies suggest that derivatives of this compound may act as inhibitors for certain cytochrome P450 enzymes (CYPs), which are crucial in drug metabolism. Understanding these interactions can aid in designing safer drugs with fewer side effects .

Case Studies

Study Application Findings
Study ASuzuki-Miyaura CouplingDemonstrated high yields of biaryl compounds using this dioxaborolane as a reagent .
Study BOLED PerformanceShowed improved luminescence when incorporated into OLED devices compared to traditional materials .
Study CDrug ActivityIdentified potential anti-cancer properties in synthesized derivatives .

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets:

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Dioxaborolane Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzo[b]thiophen-3-yl C₁₃H₁₅BO₂S 262.13 Conjugated aromatic system; moderate reactivity in cross-coupling
2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Compound A) Thiophen-2-yl C₁₀H₁₅BO₂S 226.10 Simpler thiophene core; higher solubility in polar solvents
4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane 3-Methylthiophen-2-yl C₁₁H₁₇BO₂S 224.13 Methyl substituent enhances steric hindrance; reduced reactivity in sterically demanding reactions
2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) Anthracen-9-yl C₂₀H₂₁BO₂ 312.19 Extended π-system; used in OLEDs due to luminescent properties

Key Insights :

  • The benzo[b]thiophene moiety in the target compound provides a balance between conjugation and steric bulk, enabling applications in materials science .
  • Electron-withdrawing groups (e.g., sulfonyl in ) reduce nucleophilicity, while electron-donating groups (e.g., methoxy in ) enhance stability .

Key Insights :

  • Silver carbonate is critical for activating C–H bonds in benzo[b]thiophene derivatives .
  • Transition metal catalysts (e.g., Co in ) enable higher yields for alkyl-substituted analogs.

Stability and Spectroscopic Data

  • Stability : The target compound is stable under ambient conditions but degrades in acidic media due to boronate ester hydrolysis. Halogenated analogs (e.g., 2-(3-Chloro-4-isopropoxyphenyl)-dioxaborolane in ) exhibit enhanced stability .
  • NMR Challenges : Directly boron-bonded carbons are undetectable in ¹³C NMR due to quadrupolar broadening, a common issue in pinacol boronate esters .

Biological Activity

2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 171364-86-6) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H17BO2S
  • Molecular Weight : 260.16 g/mol
  • Purity : >98% (GC)
  • Melting Point : 79 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the context of inflammatory and fibrotic diseases. Research indicates that it may modulate inflammatory pathways and cellular responses associated with chronic diseases such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis.

Anti-inflammatory Properties

Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects. The compound appears to inhibit the proliferation of pathogenic lung epithelial stem cells (PLESCs), which are implicated in the pathogenesis of inflammatory lung diseases. This inhibition is crucial for reducing mucus hypersecretion and other pro-inflammatory responses associated with COPD .

Antifibrotic Effects

In addition to its anti-inflammatory properties, this compound has been investigated for its antifibrotic effects. It has been suggested that it can reduce the differentiation of stem cells into fibrotic pathways, thus potentially slowing the progression of fibrotic lung diseases .

Case Studies and Research Findings

StudyFindings
Study on COPD Models Demonstrated that treatment with boron-containing compounds reduced markers of inflammation and fibrosis in animal models of COPD .
Cell Line Studies In vitro studies indicated that this compound effectively inhibited the growth and differentiation of PLESCs .
Mechanistic Insights Research highlighted the role of this compound in modulating key signaling pathways involved in inflammation and fibrosis .

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety assessments indicate potential toxicity. It is classified as harmful if swallowed and may cause skin irritation . Thus, further studies are necessary to evaluate its safety profile in clinical settings.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via cross-coupling reactions. A general procedure involves reacting benzo[b]thiophene derivatives with pinacol borane or boronic esters under palladium catalysis. For example, silver carbonate (Ag₂CO₃) has been used as an additive to enhance yields in β-arylation reactions, achieving isolated yields of ~50% via column chromatography with boric acid-impregnated silica gel and hexane:CHCl₃ (60:40) as eluent . Alternative methods employ transition-metal catalysts (e.g., Co-based UiO frameworks) for chemoselective borylation of aromatic substrates, yielding up to 83% under optimized conditions .

Q. How is this compound characterized structurally, and what analytical challenges arise?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is the primary tool for structural elucidation. However, the carbon atom directly bonded to boron may not appear in ¹³C NMR spectra due to quadrupolar spin broadening caused by boron’s quadrupole moment . Mass spectrometry (e.g., DART-MS) confirms molecular weight, with exact mass calculations matching experimental values (e.g., [M+H]⁺ for C₁₅H₁₉BO₂S: calc. 274.19, exp. 274.18) .

Q. What purification strategies are effective for isolating this compound?

Column chromatography remains the gold standard. Impregnating silica gel with boric acid improves separation efficiency for boron-containing intermediates, as demonstrated in β-arylation protocols . Flash chromatography with hexane/EtOAc gradients (e.g., 25:1) is also effective for resolving regioisomers or byproducts .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in cross-coupling reactions involving this compound?

Regioselectivity is governed by catalyst choice and electronic effects. For example, Heck-type pathways favor β-arylation of benzo[b]thiophenes when Ag₂CO₃ is used, likely due to oxidative addition kinetics at the C3 position . In contrast, Pd-catalyzed Suzuki-Miyaura couplings prioritize aryl halide partners with electron-withdrawing groups (e.g., 4-iodoanisole), directing coupling to the boronate ester’s para position .

Q. What mechanistic insights explain its role in enantioselective transformations?

The compound’s planar benzo[b]thiophene moiety enables π-π interactions in catalytic cycles. For instance, in enantioselective α-boryl carbene reactions, chiral ligands (e.g., binaphthyl derivatives) coordinate to transition metals, steering carbene insertion into boron-carbon bonds with >90% enantiomeric excess (ee) . Kinetic studies using deuterated analogs can further elucidate stereochemical outcomes.

Q. How does quadrupolar spin broadening affect ¹¹B NMR analysis, and how can this be mitigated?

Boron’s quadrupolar moment (I = 3/2) causes rapid relaxation, broadening NMR signals. To enhance resolution:

  • Use high-field spectrometers (≥400 MHz) and cryoprobes.
  • Employ relaxation agents (e.g., Cr(acac)₃) to reduce T₁ relaxation times.
  • Analyze ¹¹B NMR at higher temperatures (e.g., 50°C) to minimize line broadening .

Methodological Recommendations

  • Optimizing Catalytic Systems : Screen Pd/Co/Ni catalysts with varying ligands (e.g., XPhos, SPhos) to enhance turnover numbers.
  • Handling Air Sensitivity : Store the compound under inert atmosphere (N₂/Ar) to prevent boronate hydrolysis.
  • Regioisomer Analysis : Use HPLC with chiral columns or preparative TLC for high-resolution separation of ortho/meta/para isomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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